molecular formula C17H14ClN3O B7751309 2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one

2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7751309
M. Wt: 311.8 g/mol
InChI Key: VSLHIMFKAHSINK-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylmethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-chlorobenzylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

  • The unique combination of the 4-chlorophenylmethylamino and phenyl groups in the pyrimidine ring imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-14-8-6-12(7-9-14)11-19-17-20-15(10-16(22)21-17)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLHIMFKAHSINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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